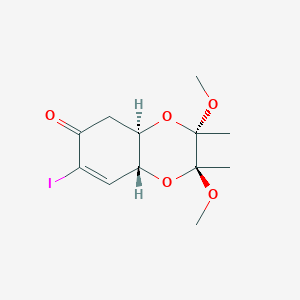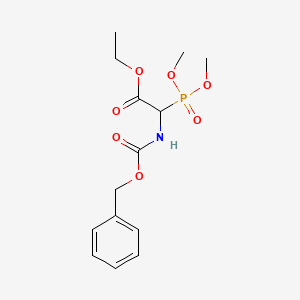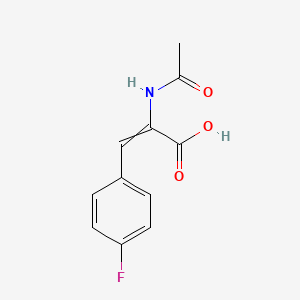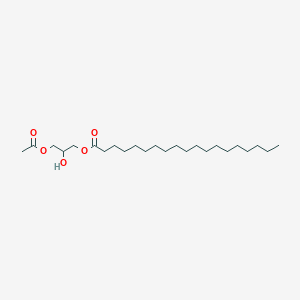
Cysteine-S-sulfate, Monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cysteine-S-sulfate, Monohydrate (also known as S-Sulfocysteine, SCys, or Sulfo-Cysteine) is a derivative of the amino acid cysteine . It is produced by the reaction of inorganic sulfite and cystine . It is a potent N-methyl-D-aspartate-receptor (NMDA-R) agonist, displaying depolarizing properties similar to glutamate .
Synthesis Analysis
The synthesis of Cysteine-S-sulfate is achieved through the reaction of sulfite with cystine . An improved method for the synthesis and isolation of large amounts of crystalline sodium cysteine-S-sulfate has been described . The final product has been characterized as the monohydrate, monosodium salt by elemental analysis and various equivalent weight determinations .Chemical Reactions Analysis
The mechanism by which Cysteine-S-sulfate is formed from the reaction of sulfite with cystine has been investigated using high-resolution NMR . Both nucleophilic and radical mechanisms have been suggested, by which Cysteine-S-sulfate can be generated with yields of up to 96% .Physical And Chemical Properties Analysis
Cysteine-S-sulfate, Monohydrate is a powder or crystal that is soluble in water up to 1.3M at room temperature . Its melting point is 184-185℃ .Aplicaciones Científicas De Investigación
Crystal Growth and Material Science
Cysteine-S-sulfate, Monohydrate is used in the synthesis of single crystals by slow evaporation method . These crystals have been found to have significant spectral, structural, mechanical, linear, and nonlinear optical properties . They are used in technologically significant domains including electronic industries, computer technologies, fiber optic communications, and ferroelectric materials .
Optical Applications
The crystals synthesized from Cysteine-S-sulfate, Monohydrate have a higher laser damage threshold and an emission peak in the blue area . This makes them suitable for applications in solid-state lasers, ultraviolet light, and infrared technologies .
Electrical Applications
The frequency changes in the dielectric profile of the crystals synthesized from Cysteine-S-sulfate, Monohydrate are used to calculate the electrical characteristics of the formed crystal . This has potential applications in the development of electronic devices.
Chemical Reaction Studies
Cysteine-S-sulfate, Monohydrate is used to study the mechanism of the cystine-sulfite reaction . This reaction is significant in understanding the formation of Cysteine-S-sulfate from the reaction of sulfite with cystine in the absence of a dedicated oxidizing agent .
Medical Research
Cysteine-S-sulfate, Monohydrate is a very potent N-methyl-D-aspartate-receptor (NMDA-R) agonist . It has been found in elevated levels in the urine of patients affected with Molybdenum cofactor deficiency (MOCOD) or isolated sulfite oxidase deficiency (ISOD) . This makes it significant in medical research related to these disorders.
Industrial Applications
Cysteine-S-sulfate, Monohydrate is used in the industrial fed-batch cultivation of mammalian cells, which are used for the production of therapeutic proteins such as monoclonal antibodies .
Mecanismo De Acción
Target of Action
Cysteine-S-sulfate (SSC) is a potent N-methyl-D-aspartate-receptor (NMDA-R) agonist . NMDA-R is a type of glutamate receptor that plays a crucial role in learning and memory by regulating the strength of synapse connections between neurons .
Mode of Action
SSC is produced by the reaction of inorganic sulfite and cystine . It interacts with its target, the NMDA-R, and displays depolarizing properties similar to glutamate . This interaction results in the activation of the NMDA-R, which allows the flow of positive ions through the cell membrane, leading to the depolarization of the neuron .
Biochemical Pathways
The production of SSC involves the reaction of inorganic sulfite and cystine . This reaction can occur through both nucleophilic and radical mechanisms . SSC and thiosulfate have also been suggested as intermediates in the conversion of inorganic sulfate to organic sulfur compounds .
Pharmacokinetics
It’s known that ssc can be used as a replacement for cysteine to generate highly concentrated, neutral ph feeds in the industrial fed-batch cultivation of mammalian cells . This suggests that SSC might have good bioavailability and stability in biological systems.
Result of Action
The activation of NMDA-R by SSC can lead to various cellular effects, including the strengthening of synapse connections, which is crucial for learning and memory . In certain pathological conditions, such as molybdenum cofactor deficiency (mocod) or isolated sulfite oxidase deficiency (isod), elevated levels of ssc can be associated with brain damage, mental retardation, and other severe symptoms .
Safety and Hazards
Direcciones Futuras
Cysteine-S-sulfate has potential applications in the industrial fed-batch cultivation of mammalian cells, used for the production of therapeutic proteins such as monoclonal antibodies . It has been used in neutral pH feeds, yielding a comparable maximum viable cell density, prolonged viability, and increased titer compared to the two-feed system .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cysteine-S-sulfate, Monohydrate involves the reaction of L-cysteine with sulfuric acid.", "Starting Materials": [ "L-cysteine", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Dissolve L-cysteine in water", "Step 2: Slowly add sulfuric acid to the L-cysteine solution with constant stirring", "Step 3: Continue stirring the reaction mixture for several hours at room temperature", "Step 4: Filter the resulting solution to remove any solid impurities", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product", "Step 6: Recrystallize the crude product from water to obtain pure Cysteine-S-sulfate, Monohydrate" ] } | |
Número CAS |
210110-94-4 |
Nombre del producto |
Cysteine-S-sulfate, Monohydrate |
Fórmula molecular |
C₃H₇NO₅S₂·H₂O |
Peso molecular |
219.24 |
Origen del producto |
United States |
Q & A
Q1: What is the molecular formula and weight of sodium cysteine-S-sulfate monohydrate?
A1: While the abstract doesn't explicitly state the molecular formula and weight, we can deduce it based on the compound name and the fact that it's a monohydrate.
Q2: What are the potential applications of sodium cysteine-S-sulfate monohydrate based on its structure?
A2: Although the abstract focuses solely on synthesis and characterization [], the presence of cysteine and sulfate groups in the molecule hints at potential applications:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol](/img/structure/B1141885.png)

![4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid](/img/structure/B1141891.png)

